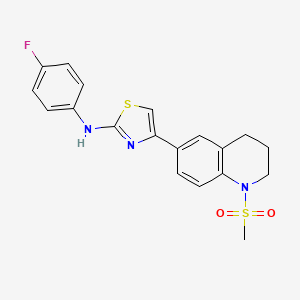
4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a novel compound that has attracted the attention of the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed to act via multiple pathways, including inhibition of cyclooxygenase-2 (COX-2), modulation of the serotonergic and noradrenergic systems, and activation of the adenosine A1 receptor. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins and cytokines. The compound has also been shown to have analgesic effects by modulating the pain pathway. In addition, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. The compound has also been shown to have anxiolytic and antidepressant effects by modulating the serotonergic and noradrenergic systems.
实验室实验的优点和局限性
One advantage of 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is its broad range of biological activities, which makes it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which needs to be further investigated before it can be used in clinical trials.
未来方向
There are several future directions for the study of 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine. One direction is to investigate its potential use as an anti-inflammatory and analgesic agent. Another direction is to study its effects on the central nervous system and its potential use as an antidepressant and anxiolytic agent. The compound could also be further investigated for its anti-tumor effects and its potential use in cancer therapy. In addition, the toxicity and pharmacokinetics of the compound need to be further investigated to determine its safety for clinical use.
合成方法
The synthesis of 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves the reaction of 2,4-dimethoxybenzaldehyde and 4-fluoroaniline with thiosemicarbazide in the presence of acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization to form the thiazole ring. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to yield a high purity product with good yields.
科学研究应用
4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities. In addition, it has been investigated for its potential use as an antidepressant and anxiolytic agent. The compound has also been studied for its effects on the central nervous system, cardiovascular system, and immune system.
属性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-21-13-7-8-14(16(9-13)22-2)15-10-23-17(20-15)19-12-5-3-11(18)4-6-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUMEPUPIJCCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)

![1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)
![2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7643979.png)

![2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one](/img/structure/B7643985.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)

